REACTION_CXSMILES
|
C(O[CH:4]([O:11]CC)[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[CH:14](OCC)=[O:15].C(O[K])(C)(C)C>C1COCC1>[CH2:9]([O:8][C:6](=[O:7])[CH:5]([CH:4]=[O:11])[CH:14]=[O:15])[CH3:10]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)OCC
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
175.1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
1.156 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temp.
|
Type
|
STIRRING
|
Details
|
to stir at room temp. for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo and 1 L of solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
The remaining brownish solution with white solid in it was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
hydrochloric acid (6N, 200 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal temperature below 20° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting bright yellow suspension was then warmed up to room temp.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Additional 700 ml solvent was removed in vacuo at room temp
|
Type
|
ADDITION
|
Details
|
Water (400 ml) was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all the white solid and ethyl acetate (500 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the mixture transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted once with ethyl acetate (200 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts was washed once with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrating in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C=O)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |